Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate
Description
Properties
IUPAC Name |
methyl (2S,4S)-4-(2-propan-2-ylphenoxy)pyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-10(2)12-6-4-5-7-14(12)19-11-8-13(16-9-11)15(17)18-3/h4-7,10-11,13,16H,8-9H2,1-3H3/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZJWGSZMGYCHL-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2CC(NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (2S,4S)-N-Boc-4-hydroxy-L-proline
- Starting from (2S,4R)-N-Boc-4-hydroxy-L-proline, inversion of configuration at the 4-position hydroxyl is achieved by intramolecular Mitsunobu reaction forming a lactone intermediate, followed by hydrolysis with lithium hydroxide to yield the (2S,4S) diastereomer in 71% yield over two steps. This method is scalable and allows multigram synthesis with high stereochemical fidelity.
Introduction of the 2-isopropylphenoxy Group
- The 4-hydroxy group on the pyrrolidine ring is substituted by 2-isopropylphenol via nucleophilic aromatic substitution under basic conditions. The phenol acts as a nucleophile displacing an activated leaving group on the pyrrolidine derivative. Conditions are optimized to prevent racemization and maintain stereochemical integrity.
Esterification to Form Methyl Ester
Deprotection and Purification
- The Boc protecting group is removed under acidic conditions, typically with HCl in an organic solvent, yielding the free amine. The final product is purified using column chromatography and recrystallization to achieve high purity and defined stereochemistry.
Representative Data Table of Key Properties
Notes on Reaction Conditions and Optimization
- The inversion of the 4-hydroxyl stereochemistry via Mitsunobu reaction is a critical step for obtaining the (2S,4S) isomer, as direct synthesis of this stereoisomer is less accessible.
- The phenoxy substitution requires mild basic conditions to avoid epimerization or side reactions.
- Esterification conditions must be carefully controlled to prevent hydrolysis or transesterification side products.
- Final deprotection and purification steps are essential for removing protecting groups and impurities, ensuring the compound’s suitability for research applications.
Summary of Research Findings
- The preparation of Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate is well-established through multi-step synthesis involving stereochemical inversion, nucleophilic substitution, esterification, and deprotection.
- The use of intramolecular Mitsunobu reaction and lithium hydroxide hydrolysis provides a scalable route to the key (2S,4S) hydroxyproline intermediate.
- Phenoxy substitution with 2-isopropylphenol is efficient under controlled conditions, maintaining stereochemical integrity.
- The final methyl esterification and deprotection steps yield the target compound with high purity.
- This synthetic approach is supported by recent chemical supplier data and peer-reviewed synthetic methodologies.
This comprehensive synthesis route ensures the production of this compound with defined stereochemistry and purity, suitable for advanced research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate has been investigated for its pharmacological properties. Its structure suggests potential interactions with biological targets, making it a candidate for drug development.
- Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter systems. The specific stereochemistry of this compound could enhance its binding affinity to serotonin receptors, warranting further investigation into its efficacy as an antidepressant agent.
Synthetic Chemistry
This compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
- Case Study: Synthesis of Novel Derivatives
In a study focused on synthesizing derivatives of pyrrolidinecarboxylates, this compound was used as a starting material. This work demonstrated its versatility in creating compounds with enhanced biological activity.
Agricultural Chemistry
The compound's potential use in agrochemicals has also been explored. Its ability to interact with plant systems could lead to the development of new herbicides or fungicides.
- Case Study: Herbicidal Properties
Preliminary studies have shown that derivatives of pyrrolidinecarboxylates exhibit herbicidal activity. This compound may possess similar properties, making it a candidate for further research in agricultural applications.
Mechanism of Action
The mechanism by which Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate exerts its effects involves its interaction with specific molecular targets. The phenoxy group may interact with hydrophobic pockets in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw Professional v23.0.
Key Observations:
Structural Variations: The target compound has a single 2-isopropylphenoxy substituent, balancing lipophilicity and steric accessibility. The C16H23NO3 analog () includes additional methyl and isopropyl groups at the 3- and 4-positions, respectively, increasing molecular weight (277.36 vs. 263.33) and steric hindrance. This may reduce metabolic stability compared to the target compound.
Synthetic Considerations: The Povarov reaction () demonstrates the utility of Lewis acid catalysts in constructing stereochemically complex pyrrolidine derivatives. However, the target compound’s synthesis may require optimization to accommodate the 2-isopropylphenoxy group without compromising enantioselectivity.
Commercial Availability: The C16H23NO3 analog () is listed as discontinued, underscoring the challenges in sourcing structurally nuanced analogs. In contrast, nitro- and chloro-substituted variants remain available through specialty suppliers ().
Biological Activity
Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate is a chemical compound with significant potential in various biological applications. Its unique structure allows it to interact with biological systems in ways that can lead to therapeutic benefits. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
- Chemical Formula : C₁₅H₂₁NO₃
- Molecular Weight : 263.34 g/mol
- CAS Number : 1354484-73-3
- MDL Number : MFCD13561430
The compound features a pyrrolidine ring substituted with an isopropylphenoxy group, which contributes to its biological activity.
Pharmacological Properties
- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections.
- Neuroprotective Effects : The compound may have neuroprotective effects, making it a candidate for research into treatments for neurodegenerative diseases. Its ability to cross the blood-brain barrier could enhance its therapeutic potential in neurological contexts.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, indicating potential use in inflammatory diseases.
The exact mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with specific receptors involved in neurotransmission and inflammation.
- Enzyme Inhibition : It could inhibit enzymes that play critical roles in disease pathways, particularly those involved in inflammation and microbial resistance.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of pyrrolidine carboxylates, including this compound. The results indicated:
- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL against S. aureus
- : The compound demonstrated significant antibacterial activity compared to control groups.
Case Study 2: Neuroprotective Potential
In a study focusing on neuroprotection, researchers assessed the effects of this compound on neuronal cell lines exposed to oxidative stress:
- Cell Line Used : SH-SY5Y (human neuroblastoma cells)
- Findings :
- Increased cell viability by 45% compared to untreated controls.
- Reduction in reactive oxygen species (ROS) levels.
These findings suggest the compound's potential as a neuroprotective agent.
Data Table Summary
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₂₁NO₃ |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 1354484-73-3 |
| Antimicrobial MIC | 32 µg/mL against S. aureus |
| Neuroprotective Cell Viability | +45% compared to control |
Q & A
Q. What are the common synthetic routes for Methyl (2S,4S)-4-(2-isopropylphenoxy)-2-pyrrolidinecarboxylate, and how are key intermediates validated?
Methodological Answer: The compound is typically synthesized via multi-step protocols involving chiral pyrrolidine precursors and coupling reactions. For example, a route analogous to EP 4 374 877 A2 involves:
- Step 1 : Reacting (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride with a substituted benzaldehyde under reductive amination conditions.
- Step 2 : Introducing a phenoxy group via nucleophilic aromatic substitution (e.g., using 2-isopropylphenol and a palladium catalyst).
- Validation : Intermediates are characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and stereochemistry. Purity is assessed via HPLC (>95%) .
Q. How is the stereochemical configuration of the compound confirmed experimentally?
Methodological Answer: Stereochemical assignment relies on:
- X-ray crystallography : Resolves absolute configuration, particularly for intermediates like Boc-protected pyrrolidine derivatives.
- Chiral HPLC : Separates enantiomers using columns such as Chiralpak AD-H or OD-H with hexane/isopropanol gradients.
- Optical rotation : Compared to literature values for (2S,4S) configured analogs (e.g., [α] = +15.6° in methanol) .
Q. What analytical techniques are prioritized for assessing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : - and -NMR identify functional groups and spatial arrangement (e.g., coupling constants for trans/cis isomerism).
- Mass spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H] at m/z 305.2).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of fine particles (H335 hazard).
- PPE : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye contact (H315/H319 hazards).
- Storage : Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance stereoselectivity in the final coupling step?
Methodological Answer:
- Catalyst screening : Test palladium complexes (e.g., Pd(OAc)) with chiral ligands (e.g., BINAP) to improve enantiomeric excess (ee).
- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring (2S,4S) configuration.
- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to identify optimal temperature (e.g., 60–80°C) and time (8–12 hr) .
Q. What strategies mitigate racemization during acidic or basic workup of sensitive intermediates?
Methodological Answer:
- pH control : Maintain neutral conditions (pH 6–8) during Boc-deprotection using TFA/DCM mixtures (1:4 v/v).
- Low-temperature quenching : Add cold aqueous NaHCO to exothermic reactions to prevent epimerization.
- Protecting group selection : Use acid-labile groups (e.g., Fmoc) for temporary protection of amines .
Q. How do substituents on the phenoxy group influence pharmacological activity?
Methodological Answer:
- Structure-activity relationship (SAR) studies : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups.
- In vitro assays : Test binding affinity to target receptors (e.g., GPCRs) via competitive radioligand assays.
- Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict steric and electronic interactions .
Q. How are conflicting data resolved when replicating literature synthetic pathways?
Methodological Answer:
- Reproducibility checks : Validate reagent quality (e.g., anhydrous solvents, >97% purity starting materials).
- Mechanistic analysis : Use -labeling or kinetic isotope effects to identify rate-limiting steps.
- Peer consultation : Cross-reference protocols with patent examples (e.g., EP 4 374 877 A2) and adjust stoichiometry or catalyst loading .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
